molecular formula C14H22N2O2S B248480 1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine

1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B248480
M. Wt: 282.4 g/mol
InChI Key: YOABTTWLSJWLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenylsulfonyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(propan-2-yl)piperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
  • 2-(4-Methylsulfonylphenyl)indole derivatives
  • 1-[(4-Methoxyphenyl)sulfonyl]piperazine

Uniqueness

1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-propan-2-ylpiperazine

InChI

InChI=1S/C14H22N2O2S/c1-12(2)15-8-10-16(11-9-15)19(17,18)14-6-4-13(3)5-7-14/h4-7,12H,8-11H2,1-3H3

InChI Key

YOABTTWLSJWLMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C)C

Origin of Product

United States

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